(E)-3,4-Dihydro-2-((2-nitrophenyl)methylene)-1(2H)-naphthalenone
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Overview
Description
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a nitrobenzylidene group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 2-nitrobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(2-aminobenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Products where the nitro group is replaced by the nucleophile.
Scientific Research Applications
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzaldehyde: A precursor in the synthesis of 2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
3,4-dihydronaphthalen-1(2H)-one: The core structure of the compound.
2-(2-aminobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: A reduced derivative of the compound.
Uniqueness
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both a nitrobenzylidene group and a dihydronaphthalenone core
Properties
CAS No. |
130689-18-8 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2E)-2-[(2-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13NO3/c19-17-14(10-9-12-5-1-3-7-15(12)17)11-13-6-2-4-8-16(13)18(20)21/h1-8,11H,9-10H2/b14-11+ |
InChI Key |
SWEJFWNQBMCNKA-SDNWHVSQSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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